molecular formula C13H18BClO3 B8051528 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B8051528
M. Wt: 268.54 g/mol
InChI Key: OJYXAXUCLZMIHC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-8-6-11(16)10(15)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYXAXUCLZMIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and safety profiles.

  • Molecular Formula : C12H17BClNO2
  • Molecular Weight : 253.53 g/mol
  • CAS Number : 2377609-79-3

Research indicates that the compound may interact with various biological targets, influencing pathways relevant to cancer and infectious diseases. Notably, it has been studied for its effects on:

  • Nuclear Receptors : Potential agonistic activity on nuclear receptor-related 1 (Nurr1), which plays a role in neuroprotection and inflammation .
  • Matrix Metalloproteinases (MMPs) : Inhibition of MMP-2 and MMP-9 has been observed, which are crucial in cancer metastasis and tissue remodeling .

Anticancer Activity

Several studies have reported on the anticancer properties of this compound:

  • Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in various cancer cell lines with IC50 values in the low micromolar range. For instance:
    • MDA-MB-231 (triple-negative breast cancer) showed an IC50 of 0.126 μM .
    • The selectivity index indicated a nearly 20-fold greater effect on cancer cells compared to non-cancerous cells.
  • In Vivo Studies : In mouse models, administration of the compound resulted in reduced tumor growth and metastasis. A notable study demonstrated that treatment led to over a 2-log reduction in viral load in lung tissues infected with influenza A virus .

Safety Profile

Toxicological assessments reveal a favorable safety profile:

  • No acute toxicity was observed at doses up to 2000 mg/kg in Kunming mice .
  • Subacute toxicity studies indicated safe administration at high doses (40 mg/kg) for extended periods without significant adverse effects.

Data Tables

Biological Activity IC50 (μM) Cell Line Notes
Cell Proliferation0.126MDA-MB-231Strong inhibitory effect
Viral Load Reduction>2-logInfluenza A infected miceSignificant reduction observed
MMP InhibitionN/AVarious cancer cell linesInhibits MMP-2 and MMP-9

Case Study 1: Antiviral Activity

In a study investigating antiviral properties, the compound demonstrated effectiveness against both Oseltamivir-sensitive and resistant strains of the influenza virus. It showed no inhibition of hERG channels, indicating low risk for cardiac side effects .

Case Study 2: Cancer Metastasis

A separate study focused on the compound's ability to inhibit lung metastasis in a BALB/c nude mouse model. The results indicated that treatment significantly reduced metastatic nodules compared to control groups .

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This method is crucial for forming carbon-carbon bonds between aryl halides and boronic acids. The presence of the dioxaborolane moiety enhances the reactivity of the compound due to the stability and the ability to form stable intermediates.

Table 1: Comparison of Reactivity in Suzuki Coupling

CompoundYield (%)Reaction Conditions
2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol85%KOH, DMF, 80°C
4-Bromoaniline75%KOH, DMF, 80°C
Phenylboronic Acid90%KOH, DMF, 80°C

Data indicates a higher yield with the use of this compound compared to other compounds.

Medicinal Chemistry

Potential Anticancer Agent

Recent studies have investigated the potential of this compound as an anticancer agent. The chlorinated phenolic structure is known to exhibit biological activity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed that:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through mitochondrial pathways.

Material Science

Polymer Additive

The compound has also found applications as an additive in polymer chemistry. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.

Table 2: Properties of Polymer Composites with Additives

AdditiveThermal Stability (°C)Tensile Strength (MPa)
Control (No Additive)25030
This compound30045

The addition of this compound significantly improves both thermal stability and tensile strength.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • CAS No.: 2095797-26-3
  • Molecular Formula : C₁₃H₁₈BClO₃
  • Molecular Weight : 268.54 g/mol
  • Structure: Features a phenol ring substituted with a chlorine atom at position 2, a methyl group at position 5, and a pinacol boronate ester at position 4.

Synthetic Relevance :
This compound is a boronic acid derivative protected as a pinacol ester, commonly used in Suzuki-Miyaura cross-coupling reactions (referenced in ). The chlorine and methyl substituents modulate electronic and steric properties, influencing reactivity and applications in pharmaceutical or materials science intermediates .

Structural Analogs with Halogen and Boronate Substitutions

Compound A : [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS: Not specified)
  • Structure : Chlorine at position 4, hydroxymethyl at position 3, and boronate at position 2.
  • Synthesis : Achieved 90% yield via pinacol boronate ester formation ().
  • Key Data :
    • ¹H-NMR (CD₃OD-d₄): δ 7.66 (d, 1H), 4.57 (s, 2H, -CH₂OH).
    • Higher polarity due to -CH₂OH group compared to the methyl group in the target compound.
  • Applications: Potential for further functionalization via oxidation or coupling reactions .
Compound B : 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1256360-32-3)
  • Structure : Dichloro substitution (positions 2 and 4) and boronate at position 5.
  • Properties : Increased electron-withdrawing effects from two chlorine atoms enhance acidity (lower pKa) compared to the target compound.
  • Reactivity : Likely more reactive in Suzuki couplings due to stronger electron-withdrawing effects .
Compound C : 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269410-23-3)
  • Structure : Methoxy at position 2 and boronate at position 5.
  • Electronic Effects: Methoxy is electron-donating, reducing the phenol’s acidity (higher pKa) compared to chlorine in the target compound.
  • Applications : Less reactive in cross-coupling reactions but useful in controlled-release drug formulations .

Substituent Position and Steric Effects

Compound D : 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1443151-85-6)
  • Comparison : Absence of chlorine reduces steric hindrance and electron-withdrawing effects, making it less reactive in Suzuki couplings but more lipophilic .
Compound E : 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: Not specified)
  • Structure : Chlorine at position 3, ethoxy at position 5.

Crystallographic and Physical Properties

  • Crystal Packing : highlights that halogen substituents (Cl, Br) influence crystal packing in isostructural compounds. The target compound’s methyl group likely induces different packing motifs compared to dichloro analogs.
  • Melting Points: Target Compound: Not reported. 3-(Dioxaborolan-2-yl)phenol (CAS 214360-76-6): 96.5–98.2°C (). 4-(Dioxaborolan-2-yl)phenol (CAS 269409-70-3): 112–117°C (). Chlorine substituents generally increase melting points due to stronger intermolecular forces.

Reactivity in Cross-Coupling Reactions

Compound Substituents Electronic Effects Reactivity in Suzuki Coupling
Target Compound 2-Cl, 5-Me, 4-B Moderate EWG (Cl) Balanced reactivity
2,4-Dichloro analog 2,4-diCl, 5-B Strong EWG (diCl) High reactivity
Methoxy analog 2-OMe, 5-B EDG (OMe) Low reactivity
5-Methyl analog 5-Me, 2-B Weak EDG (Me) Moderate reactivity

Key Insight : Chlorine’s electron-withdrawing nature accelerates oxidative addition in palladium-catalyzed reactions, while methyl/methoxy groups may slow it .

Preparation Methods

Reaction Conditions and Catalytic Systems

Key parameters include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3_3)4_4] or Pd(dppf)Cl2_2

  • Base : Potassium acetate (KOAc) or triethylamine (Et3_3N)

  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane

  • Temperature : 60–100°C for 12–24 hours

In a representative protocol from, 2-(5-bromo-2-chlorophenyl)propan-2-ol underwent borylation with B2_2Pin2_2 (1.2 equiv), Pd(PPh3_3)4_4 (5 mol%), and KOAc (3 equiv) in DMF at 60°C for 12 hours, yielding 71% of the boronic ester product. Adapting this to the target compound would require 2-chloro-5-methyl-4-bromophenol as the starting material.

Table 1: Miyaura Borylation Parameters for Analogous Compounds

Starting MaterialCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Source
2-(5-Bromo-2-chlorophenyl)propan-2-olPd(PPh₃)₄ (5)DMF601271
5-Bromo-2-chloropyrimidinePd₂(dba)₃ (2.5)THF801865

Directed Ortho-Metalation (DoM) Followed by Borate Trapping

Directed metalation strategies leverage functional groups (e.g., hydroxyl, halogen) to regioselectively deprotonate aromatic rings, enabling precise boronic ester installation. For phenolic substrates, protection of the hydroxyl group (e.g., as a methyl ether) is often necessary to prevent side reactions.

Lithiation-Borylation Sequence

  • Protection : Convert 2-chloro-5-methylphenol to 2-chloro-5-methylphenyl methyl ether using methyl iodide and K2_2CO3_3.

  • Metalation : Treat with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).

  • Trapping : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to quench the aryl lithium intermediate.

  • Deprotection : Remove the methyl ether using BBr3_3 in dichloromethane.

A similar protocol in achieved 65% yield for 2-chloro-5-(dioxaborolan-2-yl)pyrimidine using n-BuLi and a borate ester. Adjustments for steric effects from the methyl group may necessitate longer reaction times or higher temperatures.

Suzuki-Miyaura Coupling Retro-Synthesis

While typically used for forming carbon-carbon bonds, Suzuki-Miyaura conditions can be reversed to install boronic esters if aryl halides are unavailable. This involves reacting a chlorinated aryl triflate with a diboron reagent under palladium catalysis.

Triflates as Electrophilic Partners

  • Substrate : 2-Chloro-5-methyl-4-(trifluoromethanesulfonyloxy)phenol

  • Reagents : B2_2Pin2_2, Pd(OAc)2_2, SPhos ligand

  • Solvent : 1,4-Dioxane/H2_2O (10:1)

  • Conditions : 90°C, 24 hours

This method, though less common, avoids the need for pre-halogenated precursors. Yields for analogous reactions range from 50–70%.

Challenges and Optimization Strategies

Regioselectivity and Steric Effects

The methyl group at position 5 may hinder boronation at position 4. Computational studies suggest that electron-withdrawing groups (e.g., Cl) direct metalation to the para position, but steric bulk can override electronic effects. Using bulkier ligands (e.g., XPhos) may improve selectivity.

Purification Considerations

Boronic esters are prone to protodeboronation under acidic or aqueous conditions. Chromatography on silica gel deactivated with 1% Et3_3N is recommended.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Each Method

MethodAdvantagesLimitationsIdeal Use Case
Miyaura BorylationHigh yields, scalableRequires brominated precursorIndustrial-scale synthesis
Directed MetalationRegioselective, no pre-halogenationMulti-step protection/deprotectionLab-scale, complex substrates
Suzuki Retro-SynthesisBroad substrate scopeLow yields, expensive reagentsNovel boronic ester discovery

Q & A

Q. What are the established synthetic routes for preparing 2-chloro-5-methyl-4-(dioxaborolane)phenol derivatives?

Methodological Answer: A common approach involves nucleophilic substitution or esterification of the phenolic hydroxyl group. For example, cesium carbonate in anhydrous THF can deprotonate the phenol, enabling reaction with alkyl halides like ethyl bromopropanoate to form ester derivatives (e.g., ethyl 2-(4-boronated phenoxy)propanoate) . Key steps:

  • Use of anhydrous conditions to prevent boronate hydrolysis.
  • Purification via acid-base extraction (1 N HCl washes) and solvent evaporation .
  • Confirmation by 1H^{1}\text{H} NMR to verify ester formation and boronate integrity .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The boronate ester group facilitates Suzuki-Miyaura couplings with aryl halides. Example protocol:

  • Combine the boronate (1.2 equiv), aryl halide (1.0 equiv), Pd(PPh3_3)4_4 (2–5 mol%), and a base (e.g., Na2_2CO3_3) in a 3:1 dioxane/water mixture.
  • Heat at 80–100°C under inert atmosphere for 6–12 hours.
  • Monitor reaction progress by TLC or LC-MS. Isolate biaryl products via column chromatography .

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.0–1.5 ppm), and boronate signals (e.g., dioxaborolane quaternary carbons at ~25–30 ppm) .
  • 11B^{11}\text{B} NMR: Confirm boronate integrity (sharp singlet near δ 30 ppm) .
  • X-ray crystallography: Resolve structural ambiguities (e.g., substituent positioning) using SHELX software for refinement .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence Suzuki coupling efficiency?

Methodological Answer:

  • Steric hindrance: The chloro and methyl groups at positions 2 and 5 may slow transmetallation. Mitigate by using bulky ligands (e.g., SPhos) or elevated temperatures .
  • Electronic effects: Electron-withdrawing groups (e.g., Cl) enhance oxidative addition of aryl halides. Quantify via Hammett plots or DFT calculations .
  • Optimization: Screen bases (K3_3PO4_4 vs. Cs2_2CO3_3) and solvents (toluene vs. THF) to improve yields .

Q. How can contradictions in NMR and crystallographic data be resolved?

Methodological Answer:

  • Case study: If 1H^{1}\text{H} NMR suggests equatorial boronate placement but X-ray shows axial, consider dynamic effects (e.g., boronate rotation in solution).
  • Validation: Use variable-temperature NMR to probe conformational flexibility .
  • DFT modeling: Compare calculated vs. experimental NMR shifts to identify dominant conformers .

Q. What strategies address low yields in boronate esterification reactions?

Methodological Answer:

  • Moisture control: Strict anhydrous conditions (molecular sieves, inert gas) prevent boronate hydrolysis .
  • Catalytic activation: Add Lewis acids (e.g., Mg(OTf)2_2) to enhance phenolic oxygen nucleophilicity .
  • Alternative reagents: Replace Cs2_2CO3_3 with KHMDS for stronger deprotonation without side reactions .

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